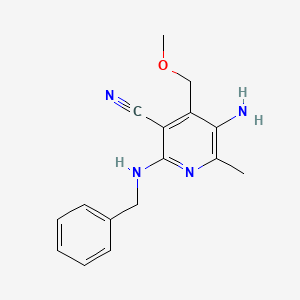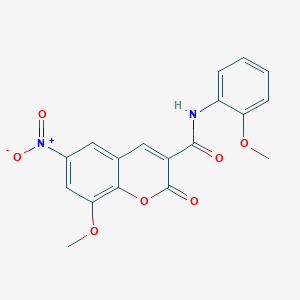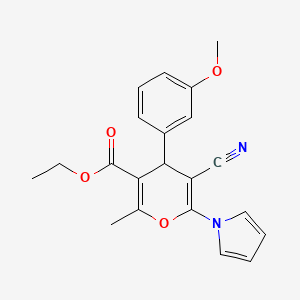
5-Amino-2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes an amino group, a benzylamino group, a methoxymethyl group, a methyl group, and a carbonitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Functional Groups: The amino, benzylamino, methoxymethyl, methyl, and carbonitrile groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct placement of each group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Amino-2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: This compound has a similar pyridine ring structure but with different substituents.
5-Amino-1,2,3-triazoles: These compounds share the amino group but have a different ring structure.
Uniqueness
5-Amino-2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H18N4O |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
5-amino-2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H18N4O/c1-11-15(18)14(10-21-2)13(8-17)16(20-11)19-9-12-6-4-3-5-7-12/h3-7H,9-10,18H2,1-2H3,(H,19,20) |
InChI Key |
QGQRNBCIIMBJCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)NCC2=CC=CC=C2)C#N)COC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-benzodioxol-5-yl)-5-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B11487739.png)

![N-(4-fluorophenyl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11487753.png)
![5-{4-[(4-butoxyphenyl)carbonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one](/img/structure/B11487754.png)
![ethyl 5-{[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B11487759.png)
![8-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11487766.png)
![4-bromo-N-[2-(4-ethylphenoxy)ethyl]naphthalene-1-sulfonamide](/img/structure/B11487782.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11487790.png)
acetate](/img/structure/B11487791.png)
![3-(2,4-Dichlorophenyl)-6-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11487797.png)

![2-amino-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11487807.png)
![2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11487827.png)
![N-{4-[5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11487832.png)
